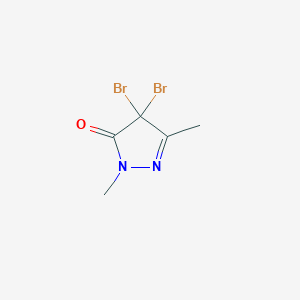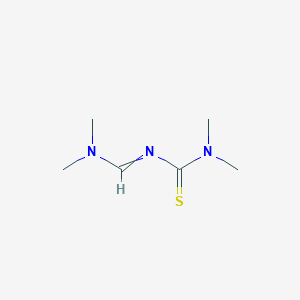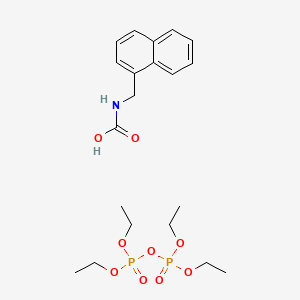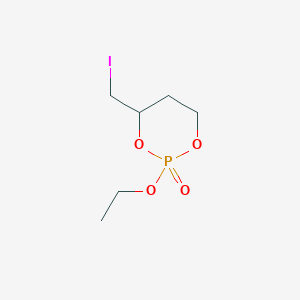
2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound characterized by the presence of an ethoxy group, an iodomethyl group, and a dioxaphosphinanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of a suitable precursor with iodine and an ethoxy group under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or other organic solvents, and the reaction is carried out at specific temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of phosphoramidates, while oxidation reactions can produce phosphine oxides .
Aplicaciones Científicas De Investigación
2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- 2-Ethoxy-4-(methoxymethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one
- 2-Ethoxy-4-(chloromethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one
Uniqueness
2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other halogenated derivatives. This uniqueness makes it valuable for specialized applications in synthesis and research .
Propiedades
Número CAS |
113365-64-3 |
|---|---|
Fórmula molecular |
C6H12IO4P |
Peso molecular |
306.04 g/mol |
Nombre IUPAC |
2-ethoxy-4-(iodomethyl)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C6H12IO4P/c1-2-9-12(8)10-4-3-6(5-7)11-12/h6H,2-5H2,1H3 |
Clave InChI |
SRZMOVNCFUKSQU-UHFFFAOYSA-N |
SMILES canónico |
CCOP1(=O)OCCC(O1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


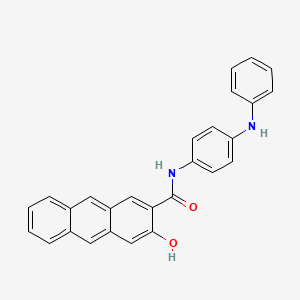
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
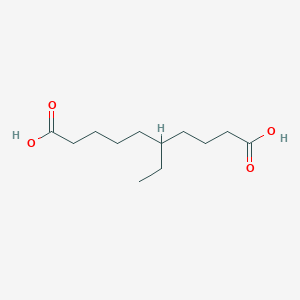
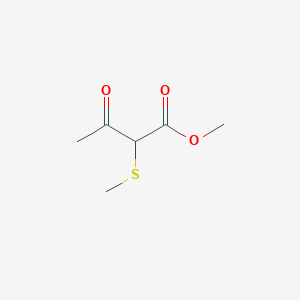
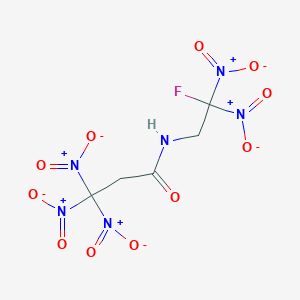
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
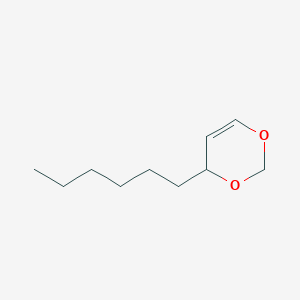
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
